azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone
Overview
Description
Azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the azepane ring and the chlorothiophene moiety in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the use of ultrasound irradiation to facilitate the reaction . The process begins with the preparation of the quinoline core, followed by the introduction of the chlorothiophene group and the azepane ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its anticancer properties and potential therapeutic uses.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimalarial activity may be due to its ability to disrupt the life cycle of the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl-[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone
- Azepan-1-yl[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone
Uniqueness
Azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone is unique due to the specific combination of the azepane ring, chlorothiophene moiety, and quinoline core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
azepan-1-yl-[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c21-19-10-9-18(25-19)17-13-15(14-7-3-4-8-16(14)22-17)20(24)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLJCHVERJYOLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148997 | |
Record name | [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355384-03-1 | |
Record name | [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355384-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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